N-(2-Fluoro-6-nitrophenyl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-6-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is N-(2-Fluoro-6-aminophenyl)methanesulfonamide.
Scientific Research Applications
N-(2-Fluoro-6-nitrophenyl)methanesulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H7FN2O4S |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(2-fluoro-6-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |
InChI Key |
MWJQCIAAZIGJER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
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